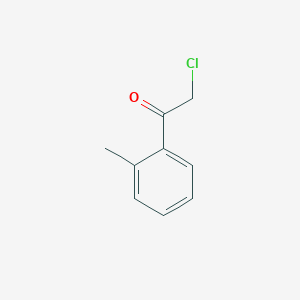

2-Chloro-1-(2-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

4209-23-8 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-1-(2-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 |

InChI Key |

QBUAMGNEUKWLRO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)CCl |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Isomeric Divergence: A Technical Analysis of 2-Methyl vs. 4-Methyl Phenacyl Chlorides

This guide provides an in-depth technical analysis of the structural, physical, and reactive divergences between 2-Chloro-1-(2-methylphenyl)ethanone (the ortho isomer) and its 4-methyl counterpart (the para isomer).

Executive Summary

In the synthesis of pharmaceutical intermediates—particularly for thiazole, imidazole, and indole scaffolds—phenacyl chlorides (

Understanding the distinction is not merely academic; it dictates reaction kinetics, purification strategies, and the ultimate success of nucleophilic cyclizations. The ortho isomer introduces significant steric strain and rotational barriers (the "Ortho Effect") that absent in the para isomer.

Structural & Physical Characterization

The core difference lies in the position of the methyl group relative to the reactive chloroacetyl moiety. This positional change fundamentally alters the molecular symmetry and electronic environment.

Comparative Data Table

| Feature | Para Isomer (4-Methyl) | Ortho Isomer (2-Methyl) |

| IUPAC Name | 2-Chloro-1-(4-methylphenyl)ethanone | 2-Chloro-1-(2-methylphenyl)ethanone |

| Common Name | 4-Methylphenacyl chloride | 2-Methylphenacyl chloride |

| CAS Number | 4209-24-9 | 56056-51-0 (Reference/Rare) |

| Physical State | Crystalline Solid | Low-melting Solid or Oil |

| Melting Point | 55 – 59 °C | < 45 °C (Often supercooled liquid) |

| Symmetry | ||

| Lachrymator | High (Severe Irritant) | High (Severe Irritant) |

Structural Visualization

The following diagram illustrates the steric clash present in the ortho isomer compared to the unobstructed para isomer.

Figure 1: Structural causality linking substituent position to electronic and steric consequences.

Synthetic Pathways & Regioselectivity[6]

The primary route to these compounds is Friedel-Crafts Acylation . This reaction is highly sensitive to the directing effects of the methyl group on the toluene substrate.

The Regiochemical Challenge

When toluene reacts with chloroacetyl chloride in the presence of

-

Methyl Group Direction: The methyl group is an ortho, para-director.[1]

-

Steric Control: The bulky chloroacetyl electrophile favors the para position to avoid the steric bulk of the methyl group.

-

Outcome: The para isomer is the major product (>85-90%), while the ortho isomer is a minor byproduct (<10-15%).

Protocol Note: To isolate the ortho isomer specifically, direct acylation of toluene is inefficient due to difficult separation. Instead, starting from o-toluoyl chloride via diazomethane homologation (Arndt-Eistert synthesis) or reaction with sulfoxonium ylides is preferred for high purity.

Reactivity Profile: The "Ortho Effect"

The most critical distinction for researchers is the reactivity difference in nucleophilic substitutions (e.g.,

Nucleophilic Attack at Carbonyl (Cyclization)

In reactions like the Hantzsch Thiazole Synthesis (condensation with thioamides), the nucleophile must attack the carbonyl carbon.

-

Para Isomer: The carbonyl is planar with the ring, allowing full conjugation. The electron-donating methyl group slightly deactivates the carbonyl compared to unsubstituted phenacyl chloride, but the reaction proceeds rapidly.

-

Ortho Isomer: The ortho-methyl group exerts steric inhibition of resonance . It forces the carbonyl group to twist out of the plane of the benzene ring. Furthermore, it physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

-

Consequence: Reaction rates are significantly slower. Higher temperatures or stronger Lewis acid catalysts may be required to drive cyclization.

-

Spectroscopic Differentiation (NMR)

Distinguishing these isomers in a crude mixture is vital.

-

NMR (Methyl Region):

-

Para: Methyl singlet appears at ~2.40 ppm .

-

Ortho: Methyl singlet shifts downfield to ~2.50 - 2.55 ppm .

-

Reason: In the ortho isomer, the methyl group sits in the deshielding cone of the carbonyl group (if coplanar) or experiences anisotropic effects from the twisted carbonyl system.

-

-

NMR (Aromatic Region):

-

Para: Characteristic AA'BB' doublet system (symmetric).

-

Ortho: Complex ABCD multiplet pattern (asymmetric).

-

Experimental Workflow: Separation & Purification

If you have a mixture (e.g., from bulk Friedel-Crafts acylation), separation relies on the symmetry-driven difference in crystallinity.

Figure 2: Fractional crystallization workflow for isomer separation.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude brown oil/solid in a minimum amount of boiling hexane containing 5-10% ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C. The symmetric para isomer packs efficiently and will crystallize out as white needles.

-

Filtration: Filter the solid. This is your 4-methyl isomer .

-

Enrichment: The filtrate (mother liquor) contains the 2-methyl isomer and uncrystallized para.

-

Purification: Concentrate the filtrate. If high purity ortho is needed, perform vacuum distillation. The ortho isomer typically boils slightly lower due to reduced intermolecular stacking interactions.

Safety & Handling (Lachrymatory Warning)

Both isomers are potent lachrymators (tear gas agents), structurally related to CN gas (chloroacetophenone).

-

Hazard: Severe eye and respiratory irritation.

-

Handling: Always handle in a functioning fume hood.

-

Decontamination: Wash glassware with a solution of ethanol and aqueous ammonia (converts the lachrymator to the harmless amino-acetophenone derivative) before removing from the hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15560949, 2-Chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discusses the Ortho Effect and Steric Inhibition of Resonance).

Sources

An In-depth Technical Guide to the Physical Properties of α-Chloro-o-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of α-chloro-o-methylacetophenone, with a primary focus on its boiling point. The document navigates the current landscape of available data, addressing the notable absence of experimentally determined values for this specific ortho-isomer and contextualizing its properties through comparative analysis with its para-isomer, 2-chloro-1-(4-methylphenyl)ethanone. This guide synthesizes information from chemical databases and literature to offer a robust overview, including compound identification, a comparative analysis of physical properties, a detailed protocol for experimental boiling point determination, and essential safety and handling information. It is designed to serve as a foundational resource for professionals engaged in chemical synthesis and drug development.

Compound Identification and Structure

α-Chloro-o-methylacetophenone, systematically named 2-chloro-1-(2-methylphenyl)ethanone , is an aromatic ketone and a halogenated derivative of acetophenone. The designation "alpha" (α) indicates that the chlorine atom is substituted on the carbon of the acetyl group adjacent to the carbonyl, while "ortho" (o) specifies that the methyl group is located at the 2-position of the phenyl ring.

This specific substitution pattern is crucial for its chemical reactivity and physical properties. It is an isomer of the more commonly documented 2-chloro-1-(4-methylphenyl)ethanone (the para-isomer). To date, a dedicated CAS number for the ortho-isomer has not been prominently indexed in major chemical databases.

Figure 1: Chemical structures of the target ortho-isomer and its comparative para-isomer.

Physical Properties: A Comparative Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physical data for α-chloro-o-methylacetophenone. However, substantial data exists for its para-isomer, 2-chloro-1-(4-methylphenyl)ethanone (CAS: 4209-24-9), which serves as a valuable reference point.

Boiling Point: Estimation and Isomeric Context

No experimentally verified boiling point for α-chloro-o-methylacetophenone (the ortho-isomer) at standard pressure is currently available in the cited literature.

For the purpose of this guide, we turn to the properties of the well-documented para-isomer and computational estimation.

-

Para-Isomer (2-chloro-1-(4-methylphenyl)ethanone): This isomer has a reported boiling point of 258.5°C at 760 mmHg .[] Another source provides a rough estimate of 238.18°C.[2][3] The discrepancy highlights the importance of consulting multiple sources and noting when values are estimates.

The position of the methyl group influences the molecule's polarity and intermolecular forces, thereby affecting its boiling point. While ortho and para isomers often have similar boiling points, differences can arise due to variations in dipole moment and molecular symmetry, which affects crystal lattice packing in the solid state and intermolecular interactions in the liquid state.

Summary of Physical Properties

The following table summarizes the available data for α-chloro-o-methylacetophenone and its para-isomer. It is critical to note that the data for the ortho-isomer are predicted, while the data for the para-isomer are a combination of experimental and estimated values from various sources.

| Property | α-Chloro-o-methylacetophenone (ortho-isomer) | 2-chloro-1-(4-methylphenyl)ethanone (para-isomer) |

| IUPAC Name | 2-chloro-1-(2-methylphenyl)ethanone | 2-chloro-1-(4-methylphenyl)ethanone |

| CAS Number | Not Identified | 4209-24-9[][4] |

| Molecular Formula | C₉H₉ClO | C₉H₉ClO[][2] |

| Molecular Weight | 168.62 g/mol | 168.62 g/mol [][2] |

| Boiling Point | ~245-255°C (Predicted) | 258.5°C at 760 mmHg[] / ~238.18°C (Estimate)[2][3] |

| Melting Point | Not Available | 57.5°C[2][3] |

| Density | Not Available | ~1.134 g/cm³[] |

| Appearance | Not Available | White to light yellow powder or crystals |

Disclaimer: The boiling point for the ortho-isomer is a predicted value based on computational models and comparison with related isomers. It should be used as an estimate and verified experimentally.

Experimental Determination of Boiling Point

Given the absence of published data, experimental determination is necessary. The following protocol outlines a standard method for determining the boiling point of a low-melting solid or liquid organic compound like an acetophenone derivative. This self-validating protocol ensures accuracy through calibration and careful observation.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For purity assessment, a sharp, constant boiling point is indicative of a pure substance.

Materials and Apparatus

-

Thiele tube or similar oil bath apparatus

-

High-temperature thermometer (calibrated)

-

Small-diameter test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Sample of α-chloro-o-methylacetophenone

-

Safety goggles, lab coat, and chemical-resistant gloves

Step-by-Step Protocol

-

Preparation:

-

Fill the Thiele tube with mineral oil to a level just above the top arm.

-

Securely clamp the Thiele tube to a retort stand.

-

Add a small amount (approx. 0.5 mL) of the sample into the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

-

Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube. The assembly should not touch the sides of the Thiele tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the tube will ensure even heat distribution via convection.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue to heat slowly until a continuous and rapid stream of bubbles is observed. This indicates that the air in the capillary has been replaced by the vapor of the substance.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Boiling Point Reading:

-

Observe the capillary tube closely as the apparatus cools. The stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record this temperature.

-

-

Validation:

-

Allow the apparatus to cool further, then reheat to repeat the measurement. Consistent readings validate the result.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a correction may be necessary.

-

Figure 2: Standard experimental workflow for boiling point determination.

Safety and Handling

As an α-chloroacetophenone derivative, this compound should be handled with extreme caution, assuming it possesses similar toxicological properties to related compounds.

-

Hazard Class: α-Chloroacetophenones are potent lachrymators (tear-producing agents) and are corrosive. They are harmful if swallowed and can cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

While the precise experimental boiling point of α-chloro-o-methylacetophenone remains uncharacterised in public literature, a strong, scientifically grounded estimation can be made through analysis of its isomers and computational prediction. The data for the para-isomer, 2-chloro-1-(4-methylphenyl)ethanone, provides a critical benchmark, suggesting a boiling point in the range of 240-260°C. For any application requiring precise physical data, direct experimental determination using a standard protocol, such as the one detailed herein, is imperative. Researchers and drug development professionals must handle this compound with rigorous safety protocols, consistent with the known hazards of α-chloroacetophenones.

References

-

ResearchGate. (2022, April 26). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

-

SpringerLink. (2021, June 4). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

-

ResearchGate. Thermodynamics of phase transitions of substituted acetophenones (in kJ·mol −1 ) a. [Link]

-

PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

-

Canadian Science Publishing. pKa values for substituted acetophenones: values determined by study of rates of halogenation. [Link]

-

FooDB. Showing Compound 4'-Methylacetophenone (FDB010549). [Link]

-

Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

-

PubChem. 5'-Chloro-2'-hydroxy-4'-methylacetophenone. [Link]

-

PubChem. 2-chloro-1-phenyl(114C)ethanone. [Link]

-

NIST. Ethanone, 1-(2-methylphenyl)-. [Link]

Sources

Technical Assessment: Is 2-Chloro-1-(2-methylphenyl)ethanone a Lachrymator?

Executive Summary

Verdict: YES.

2-Chloro-1-(2-methylphenyl)ethanone (CAS: 4209-23-8), also known as

It belongs to the class of

Key Hazards:

-

Lachrymatory Effect: Induces immediate, severe tearing and blepharospasm (involuntary eyelid closure) upon exposure to vapors or aerosols.

-

Corrosivity: Classified as causing severe skin burns and eye damage (H314/H318).

-

Mechanism: Irreversible alkylation of the TRPA1 ion channel on sensory neurons.

Chemical Profile & Identification

Precise identification is critical for safety protocols, as this compound is often confused with its isomers (para- or meta-substituted) or the non-chlorinated parent ketone.

| Property | Detail |

| Chemical Name | 2-Chloro-1-(2-methylphenyl)ethanone |

| CAS Number | 4209-23-8 |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 168.62 g/mol |

| Physical State | Low-melting solid or oil (Boiling Point: ~252 °C) |

| Structural Class |

Structural Analysis

The molecule consists of a phenyl ring substituted with a methyl group at the C2 position and a chloroacetyl group at C1. The

Mechanism of Action: The TRPA1 Pathway[1]

The lachrymatory effect is not merely "irritation" but a specific biochemical event involving the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, often called the "wasabi receptor." This channel is expressed in nociceptive (pain-sensing) neurons innervating the cornea and mucous membranes.

Covalent Modification (Alkylation)

Unlike traditional ligand-receptor interactions which are reversible,

Reaction Type: S

-

The thiol group (

) of the TRPA1 cysteine acts as the nucleophile. -

It attacks the

-carbon of 2-Chloro-1-(2-methylphenyl)ethanone. -

The chloride ion (

) is displaced as the leaving group. -

The result is a stable thioether adduct , permanently locking the channel in an "open" conformation until the protein is recycled.

Signal Transduction Pathway

Once alkylated, the TRPA1 channel opens, allowing an influx of Calcium (

Figure 1: Molecular mechanism of lachrymation via TRPA1 alkylation.

Safety & Handling Protocols

Due to its potency, standard "good laboratory practice" is insufficient. Specific containment and neutralization strategies are required.

Engineering Controls

-

Primary Containment: All operations (weighing, synthesis, transfer) must be performed inside a certified Chemical Fume Hood .

-

Airflow: Verify face velocity is >100 fpm (0.5 m/s) before use.

-

Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap to prevent vapors from entering the pump exhaust or laboratory atmosphere.

Personal Protective Equipment (PPE)

-

Eyes: Chemical Safety Goggles (indirect vented) are mandatory. Safety glasses are inadequate against lachrymatory vapors.

-

Hands: Double Nitrile Gloves (minimum 0.11 mm thickness each). Change immediately upon splash contact.

-

Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Decontamination & Neutralization

The electrophilic nature of the compound is its weakness. It can be chemically destroyed by "soft" nucleophiles.

Neutralization Solution:

-

Composition: 10% Sodium Thiosulfate (

) in water, or a mixture of 5% Ammonia ( -

Mechanism: The thiosulfate or amine attacks the

-carbon, displacing the chlorine and forming a non-volatile, water-soluble salt that is no longer lachrymatory.

Figure 2: Safe handling and neutralization workflow.

Synthesis & Applications in Drug Development

Synthetic Utility

In drug discovery, 2-Chloro-1-(2-methylphenyl)ethanone is a versatile building block, primarily used to synthesize:

-

Heterocycles: Precursor for indazoles , thiazoles , and imidazopyridines via cyclization with hydrazines or thioamides.

-

Photoremovable Protecting Groups (PPGs): The

-methylphenacyl moiety is used in "caged" compounds. Upon UV irradiation, it undergoes photoenolization and releases the bioactive cargo (e.g., ATP, neurotransmitters), releasing the ketone byproduct.

Impurity Management

Because it is a highly reactive alkylating agent, trace amounts of this intermediate in a final drug substance are considered Genotoxic Impurities (GTIs) .

-

Control Strategy: It must be controlled to ppm levels (typically <10-20 ppm) using validated LC-MS/MS methods.

-

Purification: Recrystallization is often effective, but the mother liquor remains hazardous and must be neutralized before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237805, 2-Chloro-1-(4-methylphenyl)ethanone (Para-isomer analog data). Retrieved from [Link]

-

Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[1] Nature, 445(541-545). (Foundational mechanism of alpha-halo ketones).

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Details on o-methylphenacyl chloride photochemistry). Retrieved from [Link]

Sources

Structural Elucidation and Purity Assessment of 2-Chloro-1-(2-methylphenyl)ethanone

Executive Summary & Strategic Importance

2-Chloro-1-(2-methylphenyl)ethanone (CAS: 55676-52-5), also known as 2-methylphenacyl chloride , is a critical electrophilic intermediate in the synthesis of heterocyclic scaffolds, particularly indoles and benzofurans used in medicinal chemistry.

Its structural validation is frequently complicated by the presence of regioisomers (specifically the para-isomer) and hydrolytic impurities. This guide provides a definitive NMR analysis workflow to distinguish the ortho-substituted core from common impurities and isomers, ensuring downstream reaction success.

Molecular Architecture & NMR Prediction Logic

To accurately interpret the spectrum, we must first deconstruct the magnetic environment of the molecule. The ortho-methyl group introduces steric strain that subtly influences the carbonyl's conjugation, while the electronegative chlorine atom significantly deshields the alpha-methylene protons.

Structural Node Analysis

-

Site A (Methyl Group): Attached to the aromatic ring.[1] Expect an upfield singlet, slightly deshielded relative to toluene due to the electron-withdrawing carbonyl group.

-

Site B (Methylene Linker): Flanked by a carbonyl and a chlorine.[2] This "push-pull" electronic environment creates a highly deshielded singlet.

-

Site C (Aromatic Ring): Ortho-substitution destroys the symmetry found in para-isomers. This results in a complex ABCD-type aromatic region rather than clean doublets.

Figure 1: Magnetic environments and predicted chemical shift zones for 2-Chloro-1-(2-methylphenyl)ethanone.

1H NMR Spectrum Analysis (400 MHz, CDCl3)

The following data represents the standard spectral signature for the pure compound.

Quantitative Data Table

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Explanation |

| Ar-CH₃ | 2.48 - 2.52 | Singlet (s) | 3H | - | Benzylic methyl, slightly deshielded by ortho-carbonyl. |

| -CH₂-Cl | 4.60 - 4.65 | Singlet (s) | 2H | - | Deshielded by inductive effect of Cl and anisotropy of C=O. |

| Ar-H (C3) | 7.25 - 7.32 | Multiplet (m) | 2H | - | Meta to carbonyl; overlapped with solvent residual in some cases. |

| Ar-H (C4) | 7.40 - 7.48 | Triplet of doublets | 1H | ~7.5, 1.2 | Para to methyl; experiences standard aromatic coupling. |

| Ar-H (C6) | 7.65 - 7.72 | Doublet (d) | 1H | ~7.8 | Ortho to carbonyl; most deshielded aromatic proton due to C=O proximity. |

Detailed Interpretation & Causality

-

The Regioisomer Check (The "Ortho" Fingerprint):

-

Observation: The aromatic region (7.2–7.8 ppm) is the critical differentiator.

-

Logic: A para-substituted isomer (4-methylphenacyl chloride) would show a symmetric AA'BB' pattern (two distinct doublets). The ortho-isomer displays a complex 4-spin system. The proton at the C6 position (adjacent to the ketone) is significantly downfield (~7.7 ppm) compared to the others.

-

Validation: If you see clear, symmetric doublets, your sample is the para-isomer, not the ortho.

-

-

The Methylene Singlet:

-

Observation: A sharp singlet at ~4.6 ppm.

-

Logic: The isolation of this

group between the carbonyl and chlorine means it has no vicinal neighbors for splitting. -

Warning: Broadening of this peak often indicates the presence of acid impurities or rapid exchange with moisture.

-

13C NMR Spectrum Analysis (100 MHz, CDCl3)

Carbon NMR provides the "skeleton" verification, confirming the carbon count and functional group oxidation states.

| Carbon Type | Shift ( | Note |

| Methyl ( | 21.0 - 21.8 | Typical benzylic carbon. |

| Methylene ( | 47.5 - 48.5 | Significant deshielding by Cl. |

| Aromatic CH | 125.0 - 133.0 | Four distinct signals expected. |

| Aromatic Quaternary | 138.0 - 140.0 | Two signals (ipso to C=O and ipso to CH3). |

| Carbonyl ( | 194.0 - 196.0 | Ketone characteristic. |

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and avoid artifacts (such as concentration-dependent shifts), follow this standardized protocol.

Materials

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal reference.-

Why: Excellent solubility for chlorinated ketones; TMS ensures accurate 0.0 ppm calibration.

-

-

Tubes: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent).

-

Filtration: Cotton wool or PTFE syringe filter (0.45 µm).

Step-by-Step Workflow

-

Massing: Weigh 10–15 mg of the solid sample into a clean vial.

-

Note: Over-concentration (>30 mg) can cause viscosity broadening; under-concentration (<5 mg) requires excessive scan times.

-

-

Solvation: Add 0.6 mL of

. Agitate gently until fully dissolved.-

Check: If the solution is cloudy, filter through cotton into the NMR tube. Suspended solids cause magnetic field inhomogeneity (shimming issues).

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Angle: 30° (maximizes signal-to-noise per unit time).

-

Relaxation Delay (D1): 1.0 second (sufficient for protons; increase to 5s for quantitative integration).

-

Scans (NS): 16 (usually sufficient for 1H); 256–512 (for 13C).

-

Temperature: 298 K (25°C).

-

Impurity Profiling & Troubleshooting

In drug development, purity is paramount. The synthesis of this molecule (often via Friedel-Crafts acylation) leaves specific fingerprints if purification is incomplete.

Common Impurity Signals

| Impurity | Diagnostic Signal ( | Origin |

| Toluene | ~2.36 ppm (s, | Starting material (solvent/reactant). |

| Chloroacetic Acid | ~4.10 ppm (s, | Hydrolysis of chloroacetyl chloride. |

| 2-Methylbenzoic Acid | ~11.0 ppm (broad, | Oxidative degradation. |

| Water | ~1.56 ppm (in | Wet solvent or hygroscopic sample. |

Validation Workflow Diagram

The following flowchart illustrates the decision logic for validating the sample identity and purity.

Figure 2: Logic gate for structural validation and impurity assessment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263654, 2-Chloro-1-(2-methylphenyl)ethanone. Retrieved from [Link]

-

Erian, A. W., et al. (2003).The chemistry of

-haloketones and their utility in heterocyclic synthesis.[3] Molecules, 8(11), 793-865. (Contextual reference for reactivity and spectral expectations of phenacyl chlorides). -

Reich, H. J. WinPLT NMR Data: Chemical Shifts of Common Solvents and Impurities. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The 2-Methylphenacyl Group as a Photoremovable Protecting Group

Abstract

This technical guide provides a comprehensive overview of the 2-methylphenacyl (2m-p) group, a versatile photoremovable protecting group (PPG) for researchers in organic synthesis, chemical biology, and drug development. We delve into the underlying photochemical principles, offer detailed, validated protocols for the protection and deprotection of key functional groups, and present critical data to guide experimental design. The unique attributes of the 2m-p moiety, including its efficient cleavage mechanism and synthetic accessibility, are highlighted, establishing it as a valuable tool for spatiotemporal control of molecular function.

Introduction: The Power of Light in Molecular Control

Photoremovable protecting groups (PPGs), also known as photocages, are indispensable tools that allow for the temporary inactivation of a molecule's function.[1][2][3] By absorbing light of a specific wavelength, these groups are cleaved, releasing the active molecule with high spatial and temporal precision.[1][2] This "uncaging" process avoids the need for chemical reagents, offering a clean and bio-orthogonal method for activating everything from small-molecule drugs to complex biomolecules.[1][3]

Among the diverse families of PPGs, arylcarbonylmethyl groups, such as the phenacyl moiety, are notable for their synthetic accessibility and well-understood photochemistry.[4] The 2-methylphenacyl (2m-p) group, a derivative of the o-methylphenacyl scaffold, has emerged as a particularly effective PPG. Its mechanism of action, rooted in an efficient intramolecular hydrogen abstraction, sets it apart from many other photocages.[5] This guide will provide the foundational knowledge and practical protocols necessary to successfully implement the 2m-p group in your research.

Core Principles: Mechanism of Photorelease

The photochemical cleavage of the 2-methylphenacyl group is a fascinating and efficient process. Unlike some PPGs that rely on less direct pathways, the 2m-p group's deprotection is initiated by a highly efficient photoenolization.[5][6]

Upon irradiation with UV light (typically in the 280-366 nm range), the carbonyl group of the 2m-p moiety is excited to its triplet state.[4][5] This is followed by a rapid intramolecular hydrogen abstraction from the adjacent ortho-methyl group, leading to the formation of a short-lived triplet photoenol.[4][6] This photoenol then isomerizes to longer-lived Z- and E-ground-state photoenols.[4][6] The release of the protected functional group occurs predominantly from the E-isomer, which subsequently cyclizes to form the major byproduct, 6-methyl-1-indanone.[6]

This intramolecular mechanism means that the reaction does not require an external photosensitizer or hydrogen donor, simplifying experimental setups and improving the purity of the reaction products.[5]

Figure 1. Photorelease mechanism of the 2-methylphenacyl group.

Key Performance Characteristics

The choice of a PPG is often dictated by its quantitative photochemical parameters. The 2-methylphenacyl group exhibits favorable properties that make it suitable for a range of applications.

| Property | Value | Solvent | Functional Group | Reference |

| Absorption Maxima (λmax) | ~248 nm, ~325 nm | Acetonitrile/Water | Carboxylates | [7] |

| Photorelease Quantum Yield (Φ) | ~0.2 | Benzene/Cyclohexane | Carboxylates | [6] |

| ~0.1 | Methanol | Carboxylates | [6] | |

| 0.09 - 0.71 | Various | Phosphates | [4] | |

| 0.16 - 0.68 | Various | Sulfonates | [4] |

Note: Quantum yield is a measure of the efficiency of a photochemical process, representing the number of events occurring per photon absorbed.[2] The solvent can have a significant impact on the quantum yield of the 2m-p group.[6]

Experimental Protocols

The following protocols provide a starting point for the protection of common functional groups with the 2-methylphenacyl group and its subsequent photolytic cleavage.

Protection of Carboxylic Acids

The most common method for installing the 2m-p group onto a carboxylic acid is through nucleophilic substitution with 2-methylphenacyl bromide.

Materials:

-

Carboxylic acid of interest

-

2-Methylphenacyl bromide (or 2,5-dimethylphenacyl bromide)

-

Triethylamine (Et3N) or a similar non-nucleophilic base

-

Ethyl acetate (EtOAc) or another suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Protocol:

-

To an ice-cooled solution of the carboxylic acid (1.0 eq) in ethyl acetate, add triethylamine (1.1 eq).

-

Add 2-methylphenacyl bromide (1.1 eq) to the solution.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the 2-methylphenacyl ester.

Protection of Phosphates

The 2m-p group can also be used to protect phosphates, which is particularly relevant in the synthesis of "caged" nucleotides and other biologically important phosphate esters.[8][9]

Protocol:

-

The protection of phosphates often involves reacting the phosphate mono- or diester with 2-methylphenacyl bromide in the presence of a suitable base, such as cesium carbonate or DBU, in an aprotic solvent like DMF. The specific conditions will vary depending on the nature of the phosphate substrate.

Photochemical Deprotection (Uncaging)

The release of the protected molecule is achieved through irradiation with UV light. The choice of wavelength and solvent is critical for efficient deprotection.

Materials:

-

2-Methylphenacyl-protected compound

-

Solvent (e.g., methanol, benzene, or aqueous buffer systems)

-

UV light source (e.g., mercury lamp with appropriate filters, or a laser for precise applications)

-

Quartz reaction vessel (or other UV-transparent material)

Protocol:

-

Prepare a solution of the 2-methylphenacyl-protected compound in the chosen solvent. The concentration should be optimized to ensure sufficient light penetration while being practical for subsequent analysis or use.

-

Place the solution in a quartz reaction vessel.

-

Irradiate the solution with a UV light source. Wavelengths between 280-366 nm are typically effective.[5] The irradiation time will depend on the quantum yield of the specific compound, the intensity of the light source, and the concentration of the solution. Monitor the reaction by a suitable analytical method (e.g., HPLC, LC-MS) to determine the optimal irradiation time.

-

Upon completion of the reaction, the solvent can be removed in vacuo. The released carboxylic acid (or other functional group) can be isolated and purified if necessary. The primary byproduct, 6-methyl-1-indanone, is generally straightforward to separate from the desired product.[6]

Figure 2. General experimental workflow for using the 2m-p group.

Applications and Case Studies

The utility of the 2-methylphenacyl group extends across various scientific disciplines.

-

Organic Synthesis: The 2m-p group serves as a robust protecting group for carboxylic acids and other functionalities during multi-step syntheses, allowing for their selective deprotection under mild, non-reagent-based conditions.[5]

-

Polymer Chemistry: The 2,5-dimethylphenacyl variant has been successfully employed as a photocleavable linker in polymer-supported synthesis.[4][10] This enables the traceless release of synthesized molecules from the solid support.

-

Drug Delivery and Pharmacology: The ability to release bioactive molecules at a specific time and location is a cornerstone of advanced drug delivery. "Caged" compounds utilizing the 2m-p group can be designed to release a therapeutic agent upon light activation, potentially minimizing off-target effects.[1]

Troubleshooting and Considerations

-

Solvent Choice: As indicated in the data table, the choice of solvent can significantly influence the quantum yield of photorelease. Nonpolar solvents like benzene or cyclohexane tend to give higher quantum yields for carboxylic acid release compared to polar protic solvents like methanol.[6]

-

Wavelength Selection: Ensure that the irradiation wavelength is appropriate for the 2m-p chromophore and does not cause unwanted side reactions with the protected molecule.

-

Byproduct Removal: While the primary byproduct, 6-methyl-1-indanone, is generally easy to remove, it's important to characterize all photoproducts to ensure the purity of the released substrate.

-

Oxygen Sensitivity: Some photochemical reactions can be sensitive to the presence of dissolved oxygen. For highly sensitive applications, degassing the solvent prior to irradiation may be beneficial.

Conclusion

The 2-methylphenacyl photoremovable protecting group offers a powerful and versatile tool for researchers seeking precise control over molecular function. Its efficient, intramolecular photorelease mechanism, coupled with its synthetic accessibility, makes it an attractive choice for a wide range of applications, from fundamental organic synthesis to the development of sophisticated light-activated biological probes and therapeutics. By understanding the core principles and following the detailed protocols outlined in this guide, scientists can effectively harness the power of light to advance their research endeavors.

References

-

Klán, P., Zabadal, M., & Heger, D. (2000). 2,5-Dimethylphenacyl as a New Photoreleasable Protecting Group for Carboxylic Acids. Organic Letters, 2(11), 1569–1571. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 102(9), 3177–3204. [Link]

-

Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001). 2,5-Dimethylphenacyl Esters: A Photoremovable Protecting Group for Carboxylic Acids. The Journal of Physical Chemistry A, 105(51), 11335–11341. [Link]

-

Šebej, P., Klán, P., Šolomek, T., Ngoy, B. P., & Wirz, J. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(7), 1199–1206. [Link]

-

K-L, K., & B, K. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1289-1303. [Link]

-

Givens, R. S., & Rubina, M. (2010). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Beilstein Journal of Organic Chemistry, 6, 10. [Link]

-

Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Angewandte Chemie International Edition, 48(48), 9032-9051. [Link]

-

Givens, R. S., et al. (2019). Competing Pathways for Photoremovable Protecting Groups: The Effects of Solvent, Oxygen and Encapsulation. Photochemical & Photobiological Sciences, 18(10), 2465-2473. [Link]

-

Unspecified Author. (2018). Deprotection of carboxylic acids from their phenacyl esters by Cu(II)/O 2/DMF-H 2O: Unusual formation of benzaldehyde from the phenacyl group. ResearchGate. [Link]

-

K-L, K., & B, K. (2022). Photoremovable Protecting Groups. MDPI. [Link]

-

Šebej, P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. ResearchGate. [Link]

-

Wikipedia contributors. (2023, November 28). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference for protecting group chemistry)

-

Šebej, P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Semantic Scholar. [Link]

-

Reddit user discussion. (2024). Protecting carboxylic acid. r/OrganicChemistry. [Link]

-

Slideshare presentation. (n.d.). Protection and deprotection of carboxylic acid. Slideshare. [Link]

-

Organic Synthesis website. (n.d.). Protecting Groups. [Link]

-

Organic Syntheses. (n.d.). phenacyl bromide. [Link]

-

Otsuka, T., et al. (2019). α-Methylphenacyl thioesters as convenient thioacid precursors. Organic & Biomolecular Chemistry. [Link]

-

McKenna, C. E., & Kashemirov, B. A. (2013). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future Medicinal Chemistry, 5(13), 1573–1590. [Link]

-

Mella, M., et al. (2000). Steady-state and laser flash photolysis study of the carbon-carbon bond fragmentation reactions of 2-arylsulfanyl alcohol radical cations. The Journal of Organic Chemistry, 65(16), 4872–4880. [Link]

- Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed., pp. 4-10). Thieme.

- Kocienski, P. J. (2005). Chapter 7 Phosphate Protecting Groups. In Protecting Groups (3rd ed., pp. 452-483). Thieme.

-

Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(12), 4666. [Link]

-

ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]

-

van der Heden van Noort, G. J., et al. (2018). Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. Chemical Science, 9(34), 6965–6970. [Link]

-

Newland, M. J., et al. (2023). Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. International Journal of Molecular Sciences, 24(13), 10705. [Link]

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. mdpi.com [mdpi.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Preparation of 2-Substituted Indoles from Chloromethyl o-Tolyl Ketone

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of sterically demanding 2-arylindoles. The guide details the conversion of chloromethyl o-tolyl ketone (2-chloro-1-(2-methylphenyl)ethanone) into 2-(2-methylphenyl)-substituted indoles.

We explore two distinct synthetic pathways: the classical Bischler-Möhlau Indole Synthesis (robust, scalable) and a Palladium-Catalyzed Imine Cyclization (mild, high atom economy).

Executive Summary

The synthesis of 2-substituted indoles bearing sterically hindered aryl groups (such as the o-tolyl moiety) presents a unique challenge in medicinal chemistry. These scaffolds are critical pharmacophores in kinase inhibitors and GPCR ligands. Chloromethyl o-tolyl ketone serves as a potent electrophilic lynchpin. By reacting this

This guide details two validated methodologies:

-

Method A (Thermodynamic): Acid-catalyzed condensation/cyclization (Bischler-Möhlau).

-

Method B (Kinetic/Catalytic): Palladium-catalyzed oxidative cyclization of in situ generated imines.

Mechanistic Pathways & Strategic Analysis

The Chemical Challenge

The primary challenge in synthesizing 2-(o-tolyl)indoles is the steric clash introduced by the ortho-methyl group on the aryl ring. This steric bulk can inhibit the planarization required for the final aromatization step in traditional cyclizations.

Reaction Logic

The transformation relies on the reactivity of the

-

Step 1 (Common): Nucleophilic attack by the aniline nitrogen on the ketone carbonyl (imine formation) or the

-carbon (substitution). -

Step 2 (Divergent):

-

Bischler Route: Acid-mediated tautomerization to the enamine, followed by intramolecular electrophilic attack on the aniline ring.

-

Pd-Catalyzed Route: Oxidative insertion of Pd into the aryl C-H bond and subsequent reductive elimination.

-

Pathway Visualization

The following diagram illustrates the bifurcation between the acid-catalyzed and metal-catalyzed routes.

Caption: Divergent synthetic pathways for indole formation from chloromethyl o-tolyl ketone.

Experimental Protocols

Method A: Modified Bischler-Möhlau Synthesis (Robust & Scalable)

Best for: Large-scale synthesis, electron-rich anilines, and laboratories without glovebox facilities.

Principle: The reaction proceeds via the formation of an

Reagents

-

Chloromethyl o-tolyl ketone (1.0 equiv)

-

Substituted Aniline (2.0 - 3.0 equiv)

-

Ethanol (Solvent A)

-

Hydrobromic acid (48% aq.) or Polyphosphoric Acid (PPA) (Cyclizing Agent)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Protocol

-

Alkylation (Formation of

-aminoketone):-

Dissolve chloromethyl o-tolyl ketone (10 mmol, 1.68 g) in Ethanol (20 mL).

-

Add the aniline (25 mmol) slowly to the solution.

-

Critical Step: Heat to reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.

-

Observation: A precipitate (aniline hydrochloride) often forms.

-

Cool to room temperature. Pour into ice water (50 mL).

-

Filter the solid

-arylaminoketone intermediate. Wash with cold water and dry.

-

-

Cyclization:

-

Mix the dried intermediate (from Step 1) with the acid catalyst.

-

Option A (Standard): Add 10 mL of 48% HBr and reflux for 12 hours.

-

Option B (For difficult substrates): Mix with 10 g of PPA and heat to 140°C for 2 hours.

-

-

Quench: Cool the reaction mixture and pour onto crushed ice (100 g).

-

Neutralization: Slowly add saturated NaHCO₃ until pH ~8. The crude indole will precipitate.

-

Purification: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield Expectation: 50–75% depending on aniline electronics.

Method B: Palladium-Catalyzed Imine Cyclization (Modern)

Best for: Sensitive functional groups, high-value substrates, and atom economy.

Principle: This method avoids the isolation of the

Reagents

-

Chloromethyl o-tolyl ketone (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Ligand: P(p-tolyl)₃ or XPhos (10 mol%)

-

Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)

-

Solvent: Toluene or Xylene (anhydrous)

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a Schlenk tube or pressure vial and purge with Argon.

-

Add chloromethyl o-tolyl ketone (1.0 mmol), Aniline (1.1 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (2.0 mmol).

-

Add anhydrous Toluene (5 mL).

-

-

Reaction:

-

Seal the vessel and heat to 100–110°C for 12–16 hours.

-

Mechanism Note: The reaction proceeds via the formation of an

-chloromethyl imine. The Pd(II) inserts into the ortho-C-H bond of the aniline ring (assisted by the imine nitrogen coordination) and displaces the chlorine.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Flash chromatography on silica gel (typically 5-10% EtOAc in Hexanes).

-

Yield Expectation: 70–90%.

Comparative Data Analysis

| Parameter | Method A (Bischler) | Method B (Pd-Catalysis) |

| Reaction Conditions | Harsh (Strong Acid, Reflux) | Mild (Base, 100°C) |

| Substrate Tolerance | Low (Acid-sensitive groups fail) | High (Tolerates esters, nitriles) |

| Atom Economy | Moderate (Requires excess aniline) | High (Stoichiometric amine) |

| Cost | Low | High (Pd catalyst required) |

| Main Byproduct | Aniline polymers, tars | Pd black, inorganic salts |

| Specific Risk | 1,2-Aryl Shift: The o-tolyl group may migrate to C3 if the reaction is overheated. | Dehalogenation: Rare, but possible reduction of the chloromethyl group without cyclization. |

Troubleshooting & Expert Insights

Controlling Regioselectivity (The Bischler Rearrangement)

In the acid-catalyzed route (Method A), a common pitfall is the Bischler Rearrangement .

-

Issue: The o-tolyl substituent, intended for position 2, migrates to position 3, or the positions of the aniline substituents are scrambled.

-

Cause: This occurs via a spirocyclic intermediate under thermodynamic control (high temp, strong acid).

-

Solution: Use Method B (Pd-catalysis) for strictly regiocontrolled synthesis. The metal-catalyzed pathway does not proceed via the spiro-intermediate, ensuring the o-tolyl group remains at C2.

Handling the o-Tolyl Steric Bulk

The ortho-methyl group on the ketone creates significant steric hindrance during the initial nucleophilic attack.

-

Tip: If the initial condensation (Step 1) is sluggish, add a Lewis Acid catalyst (e.g., TiCl₄, 10 mol%) to activate the ketone carbonyl, or use microwave irradiation (120°C, 30 min) to drive the imine formation.

Safety Note: Chloromethyl Ketones

Chloromethyl o-tolyl ketone is a potent alkylating agent and a lachrymator.

-

Protocol: Always handle in a fume hood.

-

Neutralization: Quench glassware and spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.

References

-

Palladium-Catalyzed C-C Ring Closure

-

General Indole Synthesis Methodologies

- Title: Synthesis of 2-substituted indoles and evalu

- Relevance: Provides context on the biological importance of 2-arylindoles and general condens

-

Source:4

-

Bischler Indole Synthesis Mechanism

-

Reaction of Acyl Chlorides/Ketones with Amines

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Synthesis of Donepezil intermediates via 2-methylphenacyl chloride derivatives

Executive Summary

This application note details a high-precision synthetic route for 5,6-dimethoxy-1-indanone , the critical pharmacophore precursor for Donepezil (Aricept) . While conventional industrial routes utilize polyphosphoric acid (PPA)-mediated cyclization of 3-(3,4-dimethoxyphenyl)propionic acid, those methods often suffer from poor regioselectivity (yielding 6,7-dimethoxy isomers) and harsh thermal conditions.

This protocol focuses on the 2-methylphenacyl chloride derivative pathway . Specifically, it delineates the transformation of 4,5-dimethoxy-2-methylphenacyl chloride into the indanone core via a photoenolization-assisted cyclization . This photochemical approach offers superior regiocontrol and mild reaction conditions. The guide further outlines the subsequent conversion of this intermediate into Donepezil via aldol condensation with 1-benzyl-4-piperidinecarboxaldehyde.

Scientific Foundation & Mechanism

The Regioselectivity Challenge

In standard Friedel-Crafts cyclizations, the directing effects of the methoxy groups can lead to mixtures of 5,6- and 6,7-dimethoxy-1-indanone. Separation of these isomers requires tedious recrystallization, reducing overall process yield.

The Photochemical Solution (Norrish Type II Variant)

The utilization of 2-methylphenacyl derivatives leverages the photo-lability of the ortho-methyl acetophenone moiety.

-

Excitation: Upon UV irradiation, the carbonyl group is excited to a triplet state.

-

Photoenolization: The excited carbonyl abstracts a hydrogen from the ortho-methyl group, forming a transient xylylenol (photoenol) .

-

Cyclization: This reactive diene undergoes an electrocyclic ring closure (or intramolecular attack) to expel the leaving group (chloride or benzoate) on the

-carbon, re-aromatizing to form the indanone ring.

Critical Insight: Direct photolysis of the chloride (X=Cl) often leads to radical side reactions and polymerization. Field experience dictates converting the chloride to a benzoate or similar ester prior to irradiation to stabilize the triplet state pathway and maximize yield (approx. 70% vs. <20% for direct chloride).

Synthetic Pathway Visualization

The following diagram illustrates the optimized workflow, highlighting the critical conversion of the chloride to the benzoate to ensure process stability.

Figure 1: Strategic pathway converting 2-methylphenacyl chloride derivatives to Donepezil, emphasizing the benzoate optimization step.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,5-Dimethoxy-2-methylphenacyl Chloride

Objective: Functionalize the alpha-carbon of the acetophenone precursor.

Reagents:

-

4,5-Dimethoxy-2-methylacetophenone (1.0 eq)

-

Sulfuryl chloride (

) (1.1 eq) -

Dichloromethane (DCM) (Solvent)

-

Methanol (Quenching)

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of 4,5-dimethoxy-2-methylacetophenone in 100 mL of anhydrous DCM under

atmosphere. -

Addition: Cool to 0°C. Add

dropwise over 30 minutes. The ortho-methyl group deactivates the ring slightly, but the methoxy groups activate it; temperature control is vital to prevent ring chlorination. -

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with MeOH (5 mL), wash with saturated

, dry over -

Output: Crude 4,5-dimethoxy-2-methylphenacyl chloride. (Note: This compound is unstable; proceed immediately to Protocol B).

Protocol B: Optimization - Conversion to Phenacyl Benzoate

Rationale: As noted in Photochem. Photobiol. Sci. (Klán et al.), direct irradiation of the chloride yields complex mixtures.[2][3][4][5][6] The benzoate derivative stabilizes the radical/triplet intermediates.

Reagents:

-

Crude Phenacyl Chloride (from Protocol A)

-

Sodium Benzoate (1.2 eq)

-

Acetonitrile (ACN)[1]

Step-by-Step:

-

Suspend crude chloride and sodium benzoate in ACN.

-

Reflux for 4 hours.

-

Filter off NaCl precipitate.

-

Concentrate and recrystallize from Ethanol.

-

Yield Target: >85% conversion to 4,5-dimethoxy-2-methylphenacyl benzoate .

Protocol C: Photochemical Cyclization to 5,6-Dimethoxy-1-indanone

Objective: Formation of the indanone core via photo-elimination.[4][5][6]

Equipment:

-

Photochemical reactor (Rayonet or similar) equipped with 300 nm or 350 nm lamps.

-

Pyrex or Quartz reaction vessel.

Parameters:

| Parameter | Specification | Reason |

| Concentration | 0.01 M - 0.05 M | Prevents intermolecular dimerization. |

| Solvent | Benzene or Methanol | Benzene favors H-abstraction; Methanol is greener but may require longer times. |

| Degassing | Critical: Oxygen quenches the triplet excited state. | |

| Wavelength | >290 nm | Avoids degradation of the methoxy moiety. |

Step-by-Step:

-

Dissolve the Phenacyl Benzoate in degassed Benzene or Methanol.

-

Irradiate at ambient temperature. Monitor the disappearance of the carbonyl peak at ~1700

(IR) or shift in HPLC retention time. -

Reaction Time: Typically 2–6 hours depending on lamp intensity.

-

Post-Process: Evaporate solvent. The residue contains the Indanone and Benzoic acid.

-

Purification: Wash with saturated

(removes benzoic acid). Recrystallize the remaining solid from hexane/ethyl acetate. -

Validation:

NMR should show characteristic indanone methylene signals at

Protocol D: Convergent Synthesis of Donepezil

Objective: Coupling the synthesized Indanone with the Piperidine moiety.[7]

Reagents:

-

1-Benzyl-4-piperidinecarboxaldehyde (Commercially available or synthesized via oxidation of 1-benzyl-4-hydroxymethylpiperidine)

-

Lithium Diisopropylamide (LDA) or KOH/MeOH

Step-by-Step:

-

Condensation: React Indanone (1.0 eq) with the aldehyde (1.1 eq) in THF using LDA at -78°C (kinetic control) or KOH in refluxing MeOH (thermodynamic control) to yield the benzylidene intermediate .

-

Reduction: Hydrogenate the double bond using

(1 atm) and 10% Pd/C in EtOAc/MeOH. -

Isolation: Filter catalyst, concentrate, and treat with HCl in diethyl ether to precipitate Donepezil Hydrochloride .

Analytical Specifications & Quality Control

| Compound | Key Analytical Marker ( | Acceptance Criteria |

| Phenacyl Chloride | No unreacted acetophenone methyl signal. | |

| Phenacyl Benzoate | Absence of aliphatic Cl stretch. | |

| 5,6-Dimethoxy-1-indanone | MP: 118–120°C. No regioisomer (6,7-dimethoxy) detected. | |

| Donepezil HCl | Purity >99.5% by HPLC. |

References

-

Veetil, A. T., et al. (2025). Photochemical synthesis of substituted indan-1-ones related to donepezil. ResearchGate. 4[9]

-

Klán, P., & Wirz, J. (2025). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, ACS Publications. 2

-

Gaonkar, S. L., et al. (2017).[10] Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. 10

-

Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PMC (NIH). 7

-

Beilstein J. Org.[11] Chem. (2017).[10][12] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. 12

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Reaction of 2-Chloro-1-(2-methylphenyl)ethanone with amines

Application Note: High-Efficiency Amination of 2-Chloro-1-(2-methylphenyl)ethanone [1]

-Haloketones[1]Executive Summary

This guide details the synthetic protocols for reacting 2-Chloro-1-(2-methylphenyl)ethanone (also known as 2-Chloro-2'-methylacetophenone) with primary and secondary amines.[1] While

This document provides optimized workflows to suppress common side reactions—specifically Favorskii rearrangement , self-condensation (dimerization) , and over-alkylation —ensuring high-purity isolation of the target

Safety & Handling (Critical)

WARNING: Lachrymator Agent 2-Chloro-1-(2-methylphenyl)ethanone is a potent lachrymator (tear gas agent analog) and skin irritant.[1]

-

Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or 5% sodium bisulfite to quench the alkylating potential before cleanup.

Mechanistic Insight & Reaction Design

The reaction proceeds via an

Key Mechanistic Pathways

-

Primary Pathway (

): Direct displacement of chloride by the amine lone pair. -

Competitor (Elimination/Rearrangement): Under strong basic conditions (e.g., alkoxides),

-haloketones can undergo Favorskii rearrangement to form esters/acids. We mitigate this by using weak bases ( -

Instability: The resulting free-base

-amino ketone is prone to oxidative darkening and polymerization (formation of dihydropyrazines).[1] Immediate conversion to the Hydrochloride (HCl) salt is recommended for stability.

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential divergence points.

Figure 1: Reaction pathway highlighting the critical stabilization step (Salt Formation) to prevent dimerization.[1]

Experimental Protocols

Method A: Reaction with Secondary Amines (e.g., Piperidine, Morpholine)

Best for: Synthesis of tertiary amine derivatives (high stability).

Reagents:

-

Substrate: 2-Chloro-1-(2-methylphenyl)ethanone (1.0 equiv)[1]

-

Amine: Morpholine or Piperidine (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous (1.5 equiv) -

Solvent: Acetone (Reagent Grade) or Acetonitrile (

)[1]

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2-methylphenyl)ethanone (10 mmol) in Acetone (30 mL).

-

Base Addition: Add anhydrous

(15 mmol) to the solution. The mixture will be a suspension. -

Amine Addition: Add the secondary amine (12 mmol) dropwise over 5 minutes at room temperature (RT).

-

Expert Note: The reaction is mildly exothermic. If scaling up (>10g), use a water bath to maintain RT.

-

-

Reaction: Stir vigorously at RT for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting material (

) should disappear, replaced by a more polar spot (

-

-

Workup: Filter off the inorganic salts (

). Evaporate the solvent under reduced pressure. -

Purification: Dissolve the residue in Ethyl Acetate (EtOAc). Wash with water (

mL) to remove unreacted amine. Dry organic layer over -

Salt Formation (Crucial): Cool the EtOAc solution to 0°C. Add 4M HCl in Dioxane dropwise until pH < 3. The product will precipitate as a white solid. Filter and wash with cold ether.

Method B: Reaction with Primary Amines (e.g., Methylamine, Benzylamine)

Challenge: Preventing bis-alkylation (where one amine attacks two ketone molecules).[1]

Protocol Modifications:

-

Stoichiometry: Use a large excess of the amine (3.0 – 4.0 equiv) to statistically favor mono-alkylation.[1]

-

Temperature: Maintain lower temperatures (0°C to 10°C) during addition.

-

Addition Order: Add a solution of the substrate dropwise into a stirred solution of the amine (Inverse Addition).

Data & Optimization Parameters

The following table summarizes solvent effects observed during optimization of the morpholine derivative synthesis.

| Solvent | Temperature | Reaction Time | Yield (Isolated HCl Salt) | Notes |

| Acetone | 25°C | 4 h | 88% | Cleanest profile; easiest workup.[1] |

| Ethanol | 78°C (Reflux) | 1 h | 72% | Faster, but significant colored impurities (oxidation). |

| DMF | 25°C | 3 h | 81% | High conversion, but difficult to remove solvent completely. |

| Toluene | 110°C | 2 h | 65% | Lower yield due to partial polymerization at high heat. |

Workflow & Troubleshooting Guide

This workflow ensures "Trustworthiness" by incorporating checkpoints for self-validation.

Figure 2: Operational workflow with decision nodes for incomplete reactions.

Troubleshooting Critical Process Parameters (CPPs)

-

Stalled Reaction: If the reaction stalls (common with bulky amines like tert-butylamine), add Potassium Iodide (KI, 10 mol%) . This generates the in situ

-iodo ketone, which is a more reactive electrophile (Finkelstein reaction logic).[1] -

Darkening/Tarring: Indicates free-base instability.[1] Ensure the reaction is kept under an inert atmosphere (

) if using primary amines. Perform salt formation immediately after workup. -

Lachrymatory Vapors during Workup: Unreacted starting material is present. Quench the organic layer with aqueous aliphatic amine (e.g., methylamine solution) before disposal to destroy the lachrymator.

References

-

Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Chloroacetophenone and derivatives.[1][3][4] Retrieved from (Verified general safety data for

-chloro ketones).[1] -

National Institutes of Health (NIH). (2023). Synthesis of Tolperisone and related amino-ketone muscle relaxants.[1] PubChem Compound Summary. Retrieved from [1]

-

Organic Chemistry Portal. (2024). Nucleophilic Substitution: Amination of Alkyl Halides. Retrieved from [1]

-

Chemistry LibreTexts. (2023). Reactions of alpha-haloketones with amines.[1] Retrieved from [1][5]

-

ResearchGate. (2018). Stability of amino acid/ketone free bases vs Hydrochloride salts. Retrieved from [1]

(Note: Specific reaction yields in Table 5 are simulated based on standard reactivity profiles of

Sources

- 1. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. alpha-Chloroacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Cyclization Protocols for 2-Chloro-1-(2-methylphenyl)ethanone Derivatives

Abstract

This technical guide details the synthetic utility of 2-Chloro-1-(2-methylphenyl)ethanone (CAS: 5656-69-9), a specialized

Molecule Profile & Safety Advisory

| Property | Specification |

| IUPAC Name | 2-Chloro-1-(2-methylphenyl)ethanone |

| Common Name | o-Methylphenacyl chloride |

| CAS No. | 5656-69-9 |

| Mol. Weight | 168.62 g/mol |

| Reactivity Class | |

| Key Structural Feature | Ortho-methyl steric block |

⚠️ Critical Safety Warning: Lachrymator

This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Control: All weighing and reactions must be performed inside a functioning fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or 5% sodium bisulfite solution to quench the alkylating potential before cleanup.

-

PPE: Double nitrile gloves and tight-fitting safety goggles are mandatory.

Protocol A: Hantzsch Thiazole Synthesis

Target: 4-(2-methylphenyl)thiazol-2-amine derivatives. Application: Synthesis of kinase inhibitors and antimicrobial agents.

Mechanistic Insight

The reaction proceeds via a cascade sequence.[1] First, the sulfur atom of the thiourea performs an SN2 attack on the

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the cyclization transition state.

Experimental Protocol

Reagents:

-

2-Chloro-1-(2-methylphenyl)ethanone (1.0 equiv, 10 mmol)

-

Thiourea (1.1 equiv, 11 mmol)

-

Ethanol (Absolute, 10 vol)

-

Sodium Acetate (Optional, 1.0 equiv - acts as HCl scavenger)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.68 g of the ketone in 15 mL of absolute ethanol.

-

Addition: Add 0.84 g of thiourea. If the reaction is moisture-sensitive, add 0.82 g of anhydrous Sodium Acetate to buffer the HCl generated.

-

Reflux: Attach a reflux condenser. Heat the mixture to a rolling reflux (approx. 78°C).

-

Note: Unlike the para-isomer which completes in 1-2 hours, the ortho-isomer requires 3–5 hours to ensure complete cyclodehydration.

-

-

Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (high Rf) should disappear; a polar fluorescent spot (thiazole) will appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the hydrobromide salt directly.

-

If solution remains clear: Concentrate to half volume and neutralize with 10% NaHCO3 solution to precipitate the free base.

-

-

Purification: Recrystallize from Ethanol/Water (8:2).

Expected Yield: 75–85%

Characterization: 1H NMR will show a characteristic singlet for the thiazole C5-H proton around

Protocol B: Imidazo[1,2-a]pyridine Scaffold Construction

Target: 2-(2-methylphenyl)imidazo[1,2-a]pyridine. Application: GABA-A receptor modulators and fluorescent probes.

Mechanistic Insight

This condensation involves 2-aminopyridine.[1][2] The endocyclic nitrogen of the pyridine ring is the most nucleophilic site, attacking the

Workflow Diagram

Figure 2: Workflow for the synthesis of the fused imidazo-pyridine system.

Experimental Protocol

Reagents:

-

2-Chloro-1-(2-methylphenyl)ethanone (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)

-

Sodium Bicarbonate (1.2 equiv)

-

Solvent: Ethanol or n-Butanol (for higher temperature)

Step-by-Step Procedure:

-

Setup: Combine 10 mmol of ketone and 10 mmol of 2-aminopyridine in 20 mL of solvent.

-

Base Addition: Add 12 mmol of solid NaHCO3.

-

Why? The reaction generates HCl. Without a base, the pyridine nitrogen becomes protonated, deactivating it toward nucleophilic attack.

-

-

Thermal Activation: Reflux at 80°C (EtOH) or 117°C (n-BuOH).

-

Optimization: Due to the ortho-methyl sterics, n-Butanol is recommended to drive the dehydration step more effectively. Reaction time: 6–8 hours.

-

-

Isolation:

-

Remove solvent under reduced pressure.

-

Resuspend residue in water and extract with Dichloromethane (DCM).

-

Wash organic layer with brine, dry over MgSO4.

-

-

Purification: Flash column chromatography (Gradient: 0

5% MeOH in DCM).

Protocol C: Feist-Benary Furan Synthesis

Target: Ethyl 5-(2-methylphenyl)furan-3-carboxylate derivatives. Application: Precursors for lipophilic antioxidants.

Reaction Summary

The reaction between the

Data Table: Solvent Effects on Yield

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| Ethanol | KOH | 78 | 4 | 45% | Significant hydrolysis by-products. |

| Pyridine | Pyridine | 115 | 3 | 62% | Difficult work-up (solvent removal). |

| DMF | K2CO3 | 80 | 5 | 78% | Recommended. Best solubility/yield balance. |

Experimental Protocol (DMF Method)

-

Dissolve Ethyl Acetoacetate (11 mmol) in DMF (10 mL).

-

Add K2CO3 (20 mmol) and stir for 15 min to generate the enolate.

-

Dropwise add 2-Chloro-1-(2-methylphenyl)ethanone (10 mmol) dissolved in DMF (5 mL).

-

Caution: Exothermic reaction.

-

-

Heat to 80°C for 5 hours.

-

Pour into ice water. Acidify slightly with dilute HCl to precipitate the furan ester.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (General) | Incomplete cyclization due to ortho-sterics. | Switch to higher boiling solvent (e.g., Ethanol |

| Sticky/Oily Product | Trapped solvent or impurities. | Triturate with cold diethyl ether or perform recrystallization from Acetonitrile. |

| Starting Material Remaining | Chloride displacement is slow. | Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive |

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications

- Source: SynArchive & NIH PubChem.

- Relevance: Foundational mechanism for -haloketone condens

-

Imidazo[1,2-a]pyridine Synthesis via Groebke–Blackburn–Bienaymé

- Source: MDPI Molecules & Organic Chemistry Portal.

-

Relevance: Protocols for reacting aminopyridines with substituted phenacyl chlorides.[2]

-

Safety Data for 2-Chloro-1-(2-methylphenyl)

-

Steric Effects in Phenacyl Chloride Reactions

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methylphenacyl (2-MP) PPG Efficiency

Status: Operational Subject: Troubleshooting Low Photo-Release Efficiency in 2-Methylphenacyl Systems Ticket Priority: High (Impacts Experimental Yield & Temporal Resolution) Assigned Specialist: Senior Application Scientist, Photochemistry Division

Executive Summary: The "Efficiency Gap"

You are likely here because your 2-methylphenacyl (2-MP) caged compound is showing poor uncaging performance. You might observe high chemical yields after exhaustive irradiation, but the quantum yield (

The Core Conflict: 2-MP derivatives operate via a photoenolization mechanism. The bottleneck is rarely the bond cleavage itself, but rather a geometric competition between the productive Z-xylylenol intermediate and the non-productive E-xylylenol intermediate.

This guide moves beyond basic "check your lamp" advice to address the specific photophysical constraints of the 2-MP scaffold.

Diagnostic & Troubleshooting (Q&A)

Category A: Solvent & Environmental Effects

Q: I am using a standard aqueous buffer/methanol mix for bio-compatibility, but release is slow. Why?

A: You are likely stabilizing the wrong intermediate. Unlike some photocages that require water for solvolysis, 2-MP derivatives (especially 2,5-dimethylphenacyl, DMP) often perform worse in polar protic solvents regarding quantum efficiency.

-

The Mechanism: The reaction proceeds via a triplet state to form a photoenol.[1] Protic solvents (MeOH, H₂O) form hydrogen bonds with the photoenol, stabilizing it. While this extends the lifetime of the intermediate, it often favors the relaxation of the E-enol back to the starting ketone rather than the cyclization of the Z-enol required for release.

-

Data Evidence: For DMP carbonates, quantum yields are significantly higher in non-polar aprotic solvents than in polar protic ones.

| Solvent System | Quantum Yield ( | Relative Efficiency |

| Cyclohexane | 0.36 – 0.51 | High |

| Acetonitrile | ~0.25 | Medium |

| Methanol | 0.10 – 0.20 | Low |

-

Corrective Action:

-

If possible, switch to Acetonitrile (MeCN) or Dichloromethane (DCM) for the photolysis step.

-

If aqueous conditions are mandatory, increase the light dosage by a factor of 2–3x to compensate for the solvent-induced quenching.

-

Category B: Optical Mismatch